molecular formula C15H20BrNO4 B1630954 Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid CAS No. 403661-78-9

Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid

Cat. No. B1630954
M. Wt: 358.23 g/mol
InChI Key: MOFCTVVLGCILTN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid” is a complex organic compound. It contains a Boc-protected amino group, a bromo-phenyl group, and a butyric acid moiety . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids or their esters . For instance, phenylboronic acids have been used in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds . The synthesis could also involve the protodeboronation of pinacol boronic esters, a process that has been utilized in a radical approach .


Molecular Structure Analysis

The molecular structure of “Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid” is likely to be complex due to the presence of multiple functional groups. The bromo-phenyl group is likely to contribute to the planarity of the molecule . The Boc group, on the other hand, is likely to add steric bulk .


Chemical Reactions Analysis

“Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid” can undergo various chemical reactions. For instance, the Boc group can be removed under acidic conditions . The bromo-phenyl group can participate in various coupling reactions, such as the Suzuki-Miyaura coupling . The compound can also undergo protodeboronation, a process that has been utilized in a radical approach .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • This application falls under the field of Organic Chemistry .
    • The compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .
    • The method involves a radical approach to protodeboronation of alkyl boronic esters .
    • The results include the successful protodeboronation of various alkyl boronic esters, including the Boc-protected pyrrolidine and sulfone .
  • Boron Neutron Capture Therapy (BNCT)

    • This application is in the field of Medicinal Chemistry .
    • Boronic acid compounds, such as Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid, have potential applications in BNCT .
    • BNCT is a non-invasive approach for the destruction of cancer cells .
    • The outcomes of this application are still under research, but it shows promise in the field of cancer therapy .
  • Synthesis of Substituted Phenols

    • This application falls under the field of Organic Chemistry .
    • The compound can be used in the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids .
    • The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .
    • The results include the successful transformation of a wide range of arylboronic acids into substituted phenols in very good to excellent yields .
  • Formal Anti-Markovnikov Hydromethylation of Alkenes

    • This application is in the field of Organic Chemistry .
    • The compound is used in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
    • Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • The results include the successful hydromethylation of various alkenes .

properties

IUPAC Name

(3S)-4-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFCTVVLGCILTN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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